REACTION_CXSMILES
|
C[C@H]1O[C@H]2O[C@H]3[C@H](O[C@@]2(O)C(=[O:5])C1)[C@@H](NC)[C@@H](O)[C@@H](NC)[C@@H]3O.[CH:24]1[C:30]([F:31])=[C:29](N)[NH:28][C:26](=[O:27])[N:25]=1>>[CH:29]1[NH:28][C:26](=[O:27])[NH:25][C:24](=[O:5])[C:30]=1[F:31]
|
Name
|
spectinomycin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=NC(=O)NC(=C1F)N
|
Name
|
spectinomycin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=NC(=O)NC(=C1F)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Bifidobacterium longum/pAV001-HU-eCD obtained in Reference Example 1
|
Type
|
WAIT
|
Details
|
cultured for 24 hours under the same culture conditions
|
Duration
|
24 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |